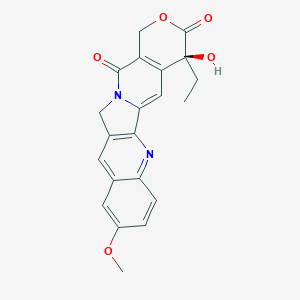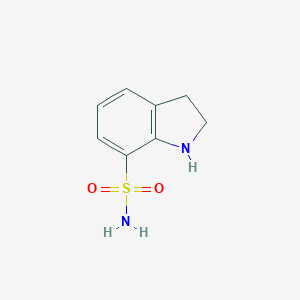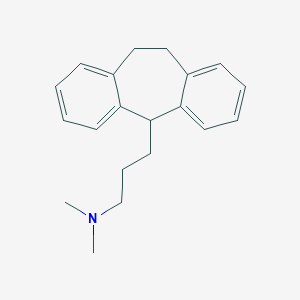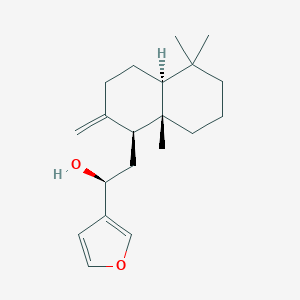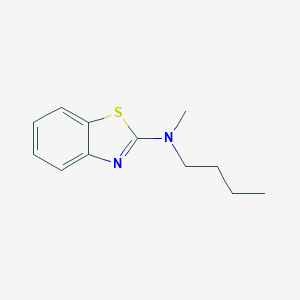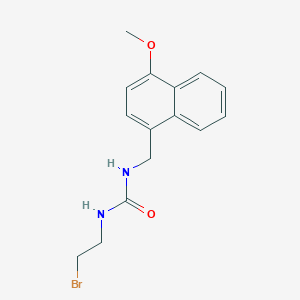
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-, also known as BES or BES-HCl, is a chemical compound that has been widely used in scientific research. BES is a zwitterionic buffer that is commonly used in biochemical and molecular biology experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.72 g/mol.
Mecanismo De Acción
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- acts as a buffer by maintaining a stable pH in the solution. It has a pKa value of 7.5, which makes it an effective buffer in the pH range of 6.5-8.5. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- also has the ability to form complexes with metal ions, which makes it useful in metal-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been shown to have minimal effects on biochemical and physiological processes. It is considered to be a non-toxic and non-irritant compound. However, it is important to note that Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- should be handled with care as it is a hazardous chemical and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is its ability to maintain a stable pH in the solution, which is critical in many biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is also relatively inexpensive and readily available. However, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has some limitations, including its limited buffering capacity in acidic and alkaline pH ranges. It is also not suitable for experiments that require a high buffering capacity.
Direcciones Futuras
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in scientific research. One potential application is its use in the synthesis of new organic compounds. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- could also be used as a buffer in new types of biochemical and molecular biology experiments. Additionally, further research could be conducted to investigate the potential physiological effects of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- on living organisms.
Conclusion:
In conclusion, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a zwitterionic buffer that has been widely used in scientific research. It has a stable pH range and the ability to form complexes with metal ions, which makes it useful in various biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is relatively inexpensive and readily available, but has some limitations in its buffering capacity. Future research could explore new applications for Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in organic synthesis and in vivo studies.
Métodos De Síntesis
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can be synthesized by reacting 4-methoxy-1-naphthaldehyde with 2-bromoethylamine hydrobromide in the presence of sodium borohydride. The resulting product is then purified by recrystallization from ethanol to obtain pure Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-. The chemical structure of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is shown below:
Aplicaciones Científicas De Investigación
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been widely used in scientific research as a zwitterionic buffer in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and DNA electrophoresis. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has also been used in the synthesis of various organic compounds, including steroids and peptides.
Propiedades
Número CAS |
102434-28-6 |
|---|---|
Nombre del producto |
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- |
Fórmula molecular |
C15H17BrN2O2 |
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-20-14-7-6-11(10-18-15(19)17-9-8-16)12-4-2-3-5-13(12)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
Clave InChI |
XUDZEEYTDRLXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Otros números CAS |
102434-28-6 |
Sinónimos |
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthalenemethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
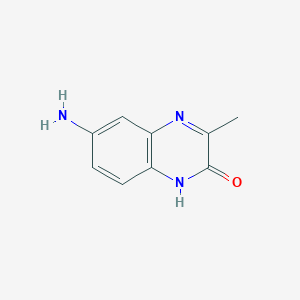
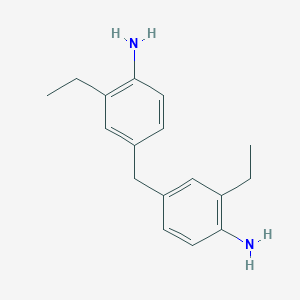
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
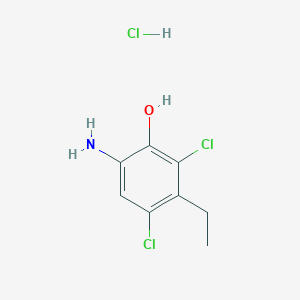
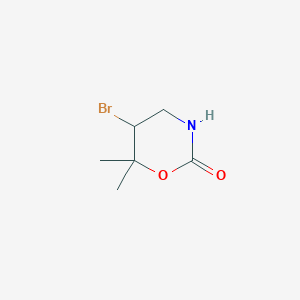
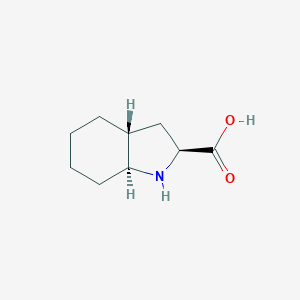
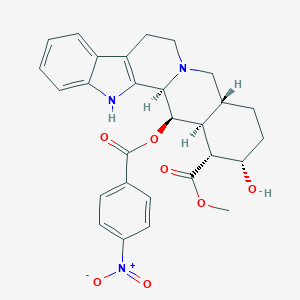
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
